molecular formula C9H17N3 B1419855 N,1-diisopropyl-1H-imidazol-2-amine CAS No. 1177362-25-2

N,1-diisopropyl-1H-imidazol-2-amine

Cat. No.: B1419855
CAS No.: 1177362-25-2
M. Wt: 167.25 g/mol
InChI Key: GJSNQPLZZPGWIS-UHFFFAOYSA-N
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Description

N,1-Diisopropyl-1H-imidazol-2-amine is a chemical compound belonging to the 2-aminoimidazole (2-AI) class of heterocycles. The 2-aminoimidazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its role as a bioisostere of guanidine, triazoles, and benzamidine . This makes it a highly valuable building block in the design and synthesis of small bioactive molecules. Researchers utilize this structural motif in various discovery pipelines, including the development of new multitarget-directed ligands for complex diseases . The 2-AI core is a key structural element found in several FDA-approved drugs, underscoring its therapeutic relevance . In synthetic chemistry, 2-aminoimidazole derivatives serve as versatile intermediates and precursors. They can be synthesized and isolated using sustainable methodologies, such as reactions in deep eutectic solvents (DES), which offer an environmentally friendly alternative to traditional volatile organic solvents . Furthermore, the imidazole ring is a fundamental structure in functional materials and catalysis, often employed as a directing group in transition metal-catalyzed C-H activation reactions or as a precursor for N-heterocyclic carbene (NHC) ligands . This compound is supplied for research use only. It is intended for use by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,1-di(propan-2-yl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17N3/c1-7(2)11-9-10-5-6-12(9)8(3)4/h5-8H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSNQPLZZPGWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264995
Record name N,1-Bis(1-methylethyl)-1H-imidazol-2-amine
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Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1177362-25-2
Record name N,1-Bis(1-methylethyl)-1H-imidazol-2-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Bis(1-methylethyl)-1H-imidazol-2-amine
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Synthetic Methodologies and Strategies for N,1 Diisopropyl 1h Imidazol 2 Amine

Established Synthetic Routes to N,1-Diisopropyl-1H-Imidazol-2-amine

The synthesis of this compound can be logically approached in two main stages: first, the construction of the N-isopropyl-2-aminoimidazole scaffold, and second, the selective alkylation of the exocyclic amino group.

Condensation Reactions in Imidazole (B134444) Ring Formation

The formation of the imidazole ring is a foundational step in synthesizing a wide array of imidazole derivatives. nih.gov For 2-aminoimidazoles specifically, a common and practical method involves the condensation of an α-aminoketone or its equivalent with cyanamide (B42294). acs.org In the context of the target molecule, the key intermediate is 1-isopropyl-1H-imidazol-2-amine . A plausible synthetic route to this intermediate begins with the reaction of an N-isopropyl substituted α-amino ketone with a source of the C2-N fragment.

A related synthesis for a substituted N-isopropyl imidazole involves reacting an α-bromoketone with isopropylamine (B41738) to form an α-(isopropylamino)ketone. nih.gov This intermediate can then undergo cyclization. For example, the synthesis of 1-(Adamantan-1-yl)-2-(isopropylamino)ethanone is achieved by reacting 1-(adamantan-1-yl)-2-bromoethanone with isopropylamine. nih.gov This amino ketone is then a direct precursor for cyclization to form the N-isopropyl imidazole ring.

Amination Strategies for Imidazole Core Functionalization

The introduction of the second isopropyl group onto the exocyclic amine of the 1-isopropyl-1H-imidazol-2-amine intermediate is most effectively achieved through reductive amination. organic-chemistry.orgyoutube.com This widely used method, also known as reductive alkylation, allows for the formation of a more substituted amine from a primary or secondary amine and a carbonyl compound. youtube.com

In this specific synthesis, the primary amine of 1-isopropyl-1H-imidazol-2-amine is reacted with acetone (B3395972). The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the ketone starting material. youtube.com The reaction is typically performed under mildly acidic conditions (pH 4-5), which catalyze the formation of the intermediate iminium ion, making it more susceptible to reduction. youtube.com

This method offers high selectivity for mono-alkylation and is generally high-yielding, making it an efficient strategy for the final step of the synthesis. nih.gov The process can often be carried out as a one-pot reaction, where the amine, ketone, and reducing agent are mixed together. youtube.com

Hydrolysis and Intermediate Transformation Steps

During the synthesis, intermediate transformation steps are crucial. After the initial condensation to form the imidazole ring, workup procedures involving hydrolysis are often necessary to remove unreacted reagents and byproducts. For instance, in related syntheses, aqueous solutions are used to wash the reaction mixture, followed by extraction with an organic solvent. nih.gov

In the reductive amination step, the reaction mechanism involves the formation of a carbinolamine intermediate from the amine and ketone, which then dehydrates to form an imine (or its protonated form, the iminium ion). youtube.com This dehydration is a key transformation step that precedes the final reduction. The choice of solvent can be important, with some procedures using dichloromethane, though more environmentally benign solvents like ethyl acetate (B1210297) have also been shown to be effective. acsgcipr.org

Multi-Component and One-Pot Synthetic Approaches

The principles of multi-component and one-pot synthesis can be applied to enhance the efficiency of producing this compound. The final reductive amination step is a classic example of a one-pot reaction where the amine intermediate, acetone, and a reducing agent are combined in a single vessel to yield the final product. youtube.comnih.gov

Furthermore, the synthesis of diarylamines from aromatic aldehydes and anilines has been demonstrated in a one-pot, three-step sequence involving imine formation, oxidation, and deformylation, highlighting the potential for sequential reactions in a single flask without isolating intermediates. acs.org While the specific chemistry is different, the strategic approach of combining multiple transformations into a single operation is relevant. For the synthesis of the target compound, a highly efficient process would involve the formation of the 1-isopropyl-1H-imidazol-2-amine intermediate and, without its isolation, direct subjection to reductive amination conditions.

Precursor Compounds and Starting Materials in Synthesis

The selection of appropriate and readily available starting materials is fundamental to a successful synthetic strategy.

Utilization of Diisopropylamine (B44863) and its Derivatives

Diisopropylamine is a commercially available secondary amine. nih.gov It is prepared industrially via the reductive amination of acetone with ammonia (B1221849), typically using a copper-based catalyst. nih.gov While not a direct precursor in the most plausible route to this compound (which builds from isopropylamine), diisopropylamine is a key reagent in organic synthesis, most notably as the precursor to the strong, non-nucleophilic base Lithium diisopropylamide (LDA). Its synthesis from acetone provides context for the reductive amination reactions central to the functionalization of the imidazole core.

The primary precursor for the N1-substituent is isopropylamine . This simple primary amine is used to introduce the isopropyl group onto the imidazole ring nitrogen. nih.gov The precursor for the N-isopropyl group on the exocyclic amine is acetone , which participates in the reductive amination step. organic-chemistry.org

Table 1: Key Reagents in the Synthesis of this compound

ReagentRole in SynthesisRelevant Synthetic Step
IsopropylamineSource of N1-isopropyl groupFormation of N-isopropyl-α-amino-ketone precursor
CyanamidePrecursor for C2-N fragmentCondensation/Cyclization for Imidazole Ring Formation
AcetoneSource of N-isopropyl groupReductive Amination of exocyclic amine
Sodium Cyanoborohydride (NaBH3CN)Reducing AgentReductive Amination
DiisopropylamineRelated compound / Precursor for LDAContextual relevance (synthesis via reductive amination)

Role of Aldehydes, Ketones, and Glyoxal (B1671930) in Imidazole Synthesis

The construction of the imidazole ring is a fundamental process in organic chemistry, with various methods employing aldehydes, ketones, and glyoxal as key building blocks. The Debus synthesis, first reported in 1858, utilizes the reaction of glyoxal, an aldehyde, and ammonia to form the imidazole core. pharmaguideline.comnih.gov This method, while foundational, often results in low yields but remains relevant for creating C-substituted imidazoles. nih.gov The Radiszewski synthesis offers a variation by reacting glyoxal with a different aldehyde, such as benzaldehyde, in the presence of ammonia or a substitute like formamide. pharmaguideline.com

Modern adaptations of these classical methods continue to be explored. For instance, the reaction of glyoxal and formaldehyde (B43269) with ammonium (B1175870) acetate in acetic acid, driven by microwave irradiation, provides a more contemporary route to imidazole synthesis. chemicalbook.com While direct synthesis of this compound from these fundamental building blocks is not explicitly detailed in the reviewed literature, the principles of using dicarbonyl compounds (like glyoxal) and aldehydes in conjunction with an amine source are central to forming the imidazole scaffold. The subsequent N-alkylation and amination steps would then be required to arrive at the target compound.

Ketones, particularly α-haloketones, serve as crucial electrophilic partners in the synthesis of 2-aminoimidazoles. mdpi.com The Hantzsch condensation, a well-established method, involves the reaction of α-halo ketones with thioureas. beilstein-journals.org A modification of this approach uses active methylene (B1212753) ketones which can be halogenated in situ, avoiding the need to prepare and handle the often-unstable α-halogenated ketones directly. beilstein-journals.org Electrochemical methods have also been developed to generate α-iodoketones in situ for the synthesis of 2-aminothiazoles, a strategy that could be adapted for 2-aminoimidazoles. beilstein-journals.org

Imidazole-Based Starting Materials

For the synthesis of this compound, pre-existing imidazole rings are common starting materials. The primary strategy involves the N-alkylation of an imidazole derivative. nih.govciac.jl.cn The synthesis of this compound would necessitate the introduction of two isopropyl groups onto the imidazole ring, one at the N1 position and another at the 2-amino group.

The N-alkylation of imidazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.govciac.jl.cn For instance, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been carried out to produce various derivatives. nih.gov Another approach involves the reaction of imidazoles with carbonates in the presence of a strong organic tertiary amine catalyst to yield N1-alkylated imidazoles. google.com

Starting from 2-aminoimidazole, selective N-alkylation is a key step. The synthesis of 2-aminoimidazole derivatives often involves the reaction of α-chloroketones with guanidine (B92328) derivatives. mdpi.com Once the 2-aminoimidazole core is formed, subsequent N-alkylation can be performed. The synthesis of related compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, involves the reaction of 2,6-diisopropylaniline (B50358) with glyoxal and formaldehyde derivatives, highlighting the modularity of these synthetic approaches. chemicalbook.com

Advanced Synthetic Protocols and Catalytic Enhancements in Imidazole Synthesis

To improve efficiency, yield, and environmental friendliness, a range of advanced synthetic protocols have been developed for imidazole synthesis and derivatization.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives
ReactionConventional Method TimeMicrowave-Assisted TimeReference
Synthesis of 2,4-disubstituted 5-aminoimidazoles53 hours25 minutes acs.orgresearchgate.net
Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hours1 minute nih.gov
Synthesis of thioether derivatives with 1,2,4-triazoleNot specified15 minutes nih.gov
Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 seconds nih.gov

Electrochemical Oxidative Cyclization

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of heterocyclic compounds. The electrochemical synthesis of 2-aminothiazoles has been achieved through the reaction of active methylene ketones with thioureas, mediated by NH₄I in an undivided cell. beilstein-journals.orgnih.gov This method relies on the in situ generation of an α-iodoketone as a key reactive species. beilstein-journals.org While direct application to this compound is not documented, the underlying principle of electrochemical oxidative cyclization represents a promising avenue for the synthesis of 2-aminoimidazoles, potentially avoiding the use of harsh or toxic reagents. rsc.org

Metal-Catalyzed Coupling Reactions in Imidazole Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings. Palladium- and copper-based catalysts are frequently employed for the N-arylation and C-H arylation of imidazoles.

Palladium-catalyzed reactions have been developed for the completely N1-selective arylation of unsymmetrical imidazoles with aryl halides and triflates. nih.gov This selectivity is crucial for controlling the regiochemical outcome of the reaction. Furthermore, palladium catalysts have been used for the direct C-H arylation of imidazoles, allowing for the introduction of aryl groups at specific positions on the imidazole ring. nih.gov The synthesis of 2-aminoimidazole products has also been achieved through palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates. acs.org

Copper-catalyzed N-arylation of imidazoles and benzimidazoles provides another effective method for forming C-N bonds. mit.eduacs.org These reactions can be carried out under mild conditions and tolerate a variety of functional groups on both the imidazole and the aryl halide. mit.edu The choice of ligand is critical for the efficiency of these copper-catalyzed systems. mit.eduacs.org

Table 2: Metal-Catalyzed Reactions for Imidazole Derivatization
Catalyst SystemReaction TypeKey FeaturesReference
Palladium(II) acetate/RuPhosCarboaminationGenerates both a C-N and C-C bond in the annulation step. acs.org
Palladium(II) acetateC2-selective arylationEffective for the arylation of N-unprotected imidazole-4-carboxylates. researchgate.net
Copper/4,7-Dimethoxy-1,10-phenanthrolineN-arylationEfficient for coupling with aryl iodides and bromides under mild conditions. mit.eduacs.org
Palladium(0)/ligand complexN1-selective arylationCompletely N1-selective for unsymmetric imidazoles. nih.gov

Isolation and Purification Techniques for this compound and its Derivatives

Following a reaction, the crude product is often worked up by quenching the reaction and then partitioning the mixture between an organic solvent and an aqueous solution to remove inorganic salts and other water-soluble impurities. chemicalbook.commdpi.com The organic layer is then dried and the solvent evaporated to yield the crude product. chemicalbook.commdpi.com

Purification is typically achieved through column chromatography on silica (B1680970) gel. mdpi.comnih.govacs.org A gradient of solvents, such as chloroform/methanol/ammonium hydroxide (B78521) or hexane/ethyl acetate, is often used to elute the desired compound from the column. nih.gov For solid compounds, recrystallization from a suitable solvent or solvent mixture is a common method to obtain a highly pure product. nih.gov

In some instances, particularly with microwave-assisted syntheses in deep eutectic solvents, the product may precipitate directly from the reaction mixture upon cooling and addition of water, allowing for simple isolation by filtration. mdpi.com The purity and identity of the final compound and intermediates are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes X-ray crystallography. mdpi.comnih.govnih.gov

Characterization Methods for Structural Elucidation of Synthesized Compounds

The definitive confirmation of a synthesized chemical entity like this compound relies on a suite of analytical techniques. These methods provide an unambiguous map of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a compound like this compound, both ¹H and ¹³C NMR would be employed.

In the ¹H NMR spectrum of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the signals corresponding to the isopropyl group attached to the imidazole nitrogen are clearly identifiable. nih.gov This includes a septet for the methine (CH) proton and a doublet for the six methyl (CH₃) protons, a characteristic pattern for an isopropyl group. nih.govchemicalbook.com Similarly, for this compound, one would expect to observe two distinct sets of isopropyl signals: one for the group at the N1 position of the imidazole ring and another for the isopropyl group attached to the exocyclic amine at the C2 position. The chemical shifts of the imidazole ring protons would also provide crucial structural confirmation. chemicalbook.comrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. rsc.org For this compound, distinct signals would be expected for the carbons of the imidazole ring and the two non-equivalent isopropyl groups. The chemical shifts of the imidazole carbons are particularly diagnostic of the substitution pattern. nih.govrsc.org

Table 1: Expected NMR Data for this compound (Hypothetical) This table is a hypothetical representation based on typical chemical shifts for related structures and is for illustrative purposes only, as specific experimental data for the target compound is not available in the cited literature.

SpectrumProton/CarbonExpected Chemical Shift (ppm)Multiplicity
¹H NMRImidazole Ring Protons6.0 - 7.5Singlets or Doublets
N1-CH(CH₃)₂4.0 - 5.0Septet
N-CH(CH₃)₂3.5 - 4.5Septet
Isopropyl CH₃1.0 - 1.5Doublets
¹³C NMRImidazole C2145 - 155-
Imidazole C4/C5110 - 125-
Isopropyl CH45 - 55-
Isopropyl CH₃20 - 25-

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction on a single crystal is the gold standard for determining the three-dimensional structure of a molecule. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While no crystal structure for this compound itself has been reported, analysis of related crystalline imidazole derivatives demonstrates the power of this method.

For instance, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals detailed information about the planarity of the imidazole ring and its orientation relative to the substituent. nsf.govnih.gov Bond distances within the imidazole ring, such as the C=C double bond and C-N single bonds, are determined with high precision. nsf.govnih.gov In another example, the structure of 2-bromo-1,3-diisopropyl-4,5-dimethyl-1H-imidazol-3-ium dicyanidoargentate provides data on the bond lengths and angles of the diisopropyl-substituted imidazolium (B1220033) cation. nih.gov

Should a crystalline derivative of this compound be prepared, X-ray diffraction would confirm the connectivity of the atoms and reveal the conformation of the diisopropyl groups and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. nsf.gov

Table 2: Illustrative Crystallographic Data from a Related Imidazole Compound Data from the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, provided for illustrative purposes. nsf.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C2—C3 Bond Length (Å)1.3578 (16)
N1—C3 Bond Length (Å)1.3769 (14)
N2—C2 Bond Length (Å)1.3759 (16)
N2—C1—N1 Bond Angle (°)112.01 (10)

Chemical Reactivity and Transformation Pathways of N,1 Diisopropyl 1h Imidazol 2 Amine

Nucleophilic Character and Reactions with Electrophiles

The nucleophilicity of N,1-diisopropyl-1H-imidazol-2-amine is a prominent feature of its chemical profile, with the exocyclic amino group being the primary site for nucleophilic attack. Generally, amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The nucleophilicity of amines typically follows the order of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). This trend is attributed to the electron-donating inductive effect of the alkyl groups. However, sterically bulky groups, such as the isopropyl groups in this compound, can diminish nucleophilicity due to steric hindrance.

The imidazole (B134444) ring itself can also exhibit nucleophilic character, particularly at the N-3 position (the pyridine-type nitrogen), which has a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring.

Reactions with Alkyl Halides:

Like other secondary amines, this compound is expected to react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. If the reaction is not carefully controlled, further alkylation can occur to produce a quaternary ammonium (B1175870) salt.

Reactions with Carbonyl Compounds:

This compound can react with various carbonyl compounds. With aldehydes and ketones, it can form enamines, which are useful synthetic intermediates. The reaction with acyl chlorides and acid anhydrides leads to the formation of amides, as will be discussed in the next section.

ElectrophileProduct TypeReaction Conditions
Alkyl Halide (e.g., CH₃I)Tertiary AmineTypically in the presence of a non-nucleophilic base to neutralize the resulting acid
Aldehyde (e.g., Acetaldehyde)EnamineAcid catalysis
Ketone (e.g., Acetone)EnamineAcid catalysis

Formation of Amide Derivatives

The exocyclic secondary amine of this compound readily undergoes acylation reactions with acylating agents to form amide derivatives. This is a common transformation for amines and is a reliable method for the introduction of an acyl group.

Reaction with Acyl Chlorides and Acid Anhydrides:

Acyl chlorides and acid anhydrides are highly reactive acylating agents that react vigorously with amines. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed.

A general scheme for the acylation of this compound is as follows:

With an acyl chloride: this compound + R-COCl → N-acyl-N,1-diisopropyl-1H-imidazol-2-amine + HCl

With an acid anhydride: this compound + (R-CO)₂O → N-acyl-N,1-diisopropyl-1H-imidazol-2-amine + R-COOH

The resulting amides are generally stable compounds. This reaction can be used to install a variety of acyl groups onto the exocyclic nitrogen, thereby modifying the properties of the parent molecule.

Acylating AgentProductByproduct
Acetyl ChlorideN-acetyl-N,1-diisopropyl-1H-imidazol-2-amineHCl
Acetic AnhydrideN-acetyl-N,1-diisopropyl-1H-imidazol-2-amineAcetic Acid
Benzoyl ChlorideN-benzoyl-N,1-diisopropyl-1H-imidazol-2-amineHCl

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can involve either the imidazole ring or the exocyclic amino group.

Oxidation:

The imidazole ring is generally resistant to oxidation. However, under strong oxidizing conditions, the ring can be cleaved. The exocyclic amino group is more susceptible to oxidation. Oxidation of secondary amines can lead to a variety of products, including hydroxylamines and nitrones, depending on the oxidant used. In the case of 2-aminoimidazoles, oxidation can sometimes lead to the formation of 2-iminoimidazolin-4-ones. Some lophine derivatives, which are imidazole-based, have been shown to undergo rapid photo-oxidation. rsc.org

Reduction:

The aromatic imidazole ring is generally stable to reduction under typical catalytic hydrogenation conditions. More forcing conditions, such as high-pressure hydrogenation or the use of dissolving metal reductions, may be required to reduce the imidazole ring. It is important to note that amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.ca

ReactionReagentPotential Product
OxidationPeroxy acids (e.g., m-CPBA)N-oxide or hydroxylamine derivatives
Reduction of Amide DerivativeLithium Aluminum Hydride (LiAlH₄)Tertiary amine

Substitution Reactions Involving the Imidazole Moiety

The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The 2-amino group is a strongly activating and ortho-, para-directing group. In the context of the imidazole ring, this would direct incoming electrophiles to the C4 and C5 positions. The N-isopropyl group is also an activating group.

Halogenation:

Halogenation of imidazoles can occur at the C4 and C5 positions. For instance, bromination of aniline, a compound with a strongly activating amino group, can be difficult to control, often leading to polybromination. libretexts.org A similar reactivity would be expected for this compound. Selective halogenation of 2-aminothiazoles, a related heterocyclic system, has been achieved using copper salts. nih.gov

Nitration:

Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The amino group is a very strong activating group and direct nitration can lead to oxidation and decomposition of the starting material. libretexts.org

ReactionReagentExpected Position of Substitution
BrominationBr₂C4 and/or C5
ChlorinationCl₂ or NCSC4 and/or C5
NitrationHNO₃/H₂SO₄C4 and/or C5

Derivatization Strategies for Functional Group Modulation

The reactivity of this compound allows for a variety of derivatization strategies to modulate its functional groups and, consequently, its physicochemical properties. These strategies are crucial in fields like medicinal chemistry for optimizing the biological activity of a lead compound.

N-Alkylation and N-Acylation:

As discussed previously, the exocyclic secondary amine can be readily alkylated and acylated. rsc.org These modifications can alter the steric and electronic properties of the molecule, as well as its hydrogen bonding capabilities. Acylation is a common strategy to introduce a wide range of functionalities. nih.gov

Modification of the Imidazole Ring:

Electrophilic substitution reactions on the imidazole ring, such as halogenation, provide a handle for further transformations. For example, a halogenated derivative can undergo cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups to the imidazole core.

Formation of Fused Ring Systems:

The 2-aminoimidazole moiety can serve as a building block for the synthesis of more complex heterocyclic systems, such as fused imidazoles. rsc.org

The table below summarizes some derivatization strategies and their potential outcomes.

StrategyReagents/ReactionPurpose
N-AlkylationAlkyl halidesIntroduce new alkyl groups, potentially leading to tertiary amines or quaternary ammonium salts.
N-AcylationAcyl chlorides, acid anhydridesForm amides, which can alter solubility, polarity, and biological activity.
HalogenationNBS, NCSIntroduce a halogen atom on the imidazole ring for further functionalization via cross-coupling reactions.
Cross-CouplingPalladium catalysts, boronic acids (Suzuki)Form new C-C bonds at the halogenated position of the imidazole ring.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

While specific, named complex molecules synthesized directly from N,1-diisopropyl-1H-imidazol-2-amine are not extensively documented in publicly available research, its structural motif is analogous to components found in various biologically active compounds and functional materials. The di-isopropyl substitution pattern offers a balance of steric bulk and electronic effects that can influence the reactivity and properties of molecules derived from it. The presence of the 2-amino group on the imidazole (B134444) core provides a key handle for further chemical transformations, allowing for its incorporation into larger, more intricate molecular frameworks. The synthesis of related imidazole-containing structures often involves multi-step sequences where a functionalized imidazole, such as an amino-imidazole, serves as a crucial precursor.

Building Block for Novel Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a valuable starting material for the creation of novel heterocyclic scaffolds. The 2-amino group can readily participate in cyclization reactions with a variety of bifunctional reagents to construct fused ring systems. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of imidazo[1,2-a]pyrimidines and related structures. The isopropyl groups on the imidazole nitrogen and the exocyclic amine can modulate the solubility, crystallinity, and biological activity of the resulting heterocyclic scaffolds. The development of synthetic routes to new heterocyclic systems is a continuous effort in organic chemistry, and building blocks like This compound provide a convenient entry point to previously unexplored chemical space.

Contribution to Carbon-Nitrogen Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This compound , with its primary amino group, is an excellent nucleophile for participating in various C-N bond-forming reactions. It can be readily alkylated, acylated, and arylated to introduce a wide range of substituents.

Furthermore, the imidazole nitrogen itself can participate in C-N bond formation, for example, through N-arylation reactions. The steric hindrance provided by the isopropyl groups can influence the regioselectivity of these reactions. While specific catalytic systems employing this exact amine are not widely reported, related 2-aminoimidazoles are known to be effective ligands or substrates in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

Precursor for Bioisosteric Replacements in Lead Compound Optimization (non-clinical)

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful tool in medicinal chemistry for optimizing drug candidates. The imidazole ring is a well-established bioisostere for other five-membered heterocycles and even for amide bonds in certain contexts.

While direct, published examples of This compound being used as a precursor for bioisosteric replacement in a specific lead compound optimization are not available, its structural features make it a prime candidate for such applications in a non-clinical research setting. The 2-aminoimidazole core can be elaborated to mimic the spatial and electronic arrangement of other functional groups. The isopropyl groups can be varied to fine-tune lipophilicity and steric interactions with a biological target. The exploration of derivatives of This compound as bioisosteres could lead to the discovery of new compounds with improved pharmacokinetic or pharmacodynamic properties.

Coordination Chemistry and Catalysis Mediated by N,1 Diisopropyl 1h Imidazol 2 Amine Derivatives

N-Heterocyclic Carbene (NHC) Precursors Derived from the Imidazol-2-amine Core

N-Heterocyclic carbenes (NHCs) have become a cornerstone in modern coordination chemistry and catalysis, largely due to their versatile steric and electronic properties. While traditional NHCs feature alkyl or aryl substituents on the nitrogen atoms of the imidazole (B134444) core, a distinct class of NHCs can be derived from imidazol-2-amine scaffolds. These precursors lead to NHCs with an exocyclic amino group, which significantly modulates their ligand properties. The focus here is on derivatives of N,1-diisopropyl-1H-imidazol-2-amine, which give rise to NHCs bearing both an N-isopropyl group on the ring and a diisopropylamino substituent at the C2 position.

Synthesis of Imidazolium (B1220033) Salts

The synthesis of N,N'-disubstituted imidazolium salts is the crucial first step toward generating N-heterocyclic carbenes. These salts serve as stable, readily handled precursors that can be deprotonated to form the desired carbene. Several general methodologies can be adapted for the synthesis of imidazolium salts bearing N-isopropyl and N',N'-diisopropylamino functionalities.

One common and versatile approach is the stepwise alkylation of an imidazole derivative. For the specific target, the synthesis could commence with 1-isopropylimidazole. This intermediate can be reacted with a suitable reagent to introduce the diisopropylamino group at the C2 position, followed by quaternization of the second ring nitrogen to yield the final imidazolium salt.

Alternatively, multicomponent reactions provide an efficient route to symmetrically substituted imidazolium salts. These methods often involve the condensation of a primary amine, glyoxal (B1671930), and formaldehyde (B43269). rsc.org For unsymmetrically substituted salts, a combination of multicomponent cyclization followed by a subsequent N-alkylation step can be employed. rsc.org The synthesis of imidazolium salts with N-secondary amine substituents has been successfully achieved, demonstrating the feasibility of incorporating amino functionalities into the NHC precursor framework. rsc.org

A plausible synthetic pathway for the precursor to an N,1-diisopropylamino-substituted NHC involves the reaction of 1-isopropylimidazole with a chlorinating agent, followed by reaction with diisopropylamine (B44863) to form an aminium salt. Subsequent N-alkylation would furnish the target imidazolium salt. Another strategy involves the preparation of a 2-chloro-1-isopropylimidazolium salt, which can then be reacted with diisopropylamine.

The synthesis of related formamidinium salts, which are precursors to acyclic carbenes, often involves the reaction of a secondary amine with an activating agent. For instance, the precursor to bis(diisopropylamino)carbene, a related acyclic carbene, is a formamidinium chloride salt. researchgate.net This highlights that precursors for amino-substituted carbenes are readily accessible.

Table 1: General Methods for Imidazolium Salt Synthesis

Method Description Applicability Reference
Stepwise Alkylation Sequential alkylation of an imidazole core. Allows for unsymmetrical substitution. High rsc.org
Multicomponent Reaction Condensation of primary amines, glyoxal, and formaldehyde. Primarily for symmetrical substitution. rsc.org
From Formamidines Coupling of formamidines with α-halo ketones. Modular synthesis of highly substituted salts. organic-chemistry.org

Generation of Free N-Heterocyclic Carbenes

The standard and most widely used method for generating free N-heterocyclic carbenes is the deprotonation of the corresponding imidazolium salt precursor at the C2 position. rsc.org This acidic proton can be removed by a variety of strong bases. The choice of base and solvent is critical to successfully isolate or generate the carbene in situ for subsequent reactions with metal precursors.

Commonly used bases include:

Potassium tert-butoxide (KOtBu)

Sodium hydride (NaH)

Potassium hydride (KH)

Sodium hexamethyldisilazide (NaHMDS)

Potassium hexamethyldisilazide (KHMDS)

The deprotonation is typically carried out in aprotic, anhydrous solvents like tetrahydrofuran (THF), toluene, or dioxane. For imidazolium salts with particularly acidic substituents, a sterically hindered base is often preferred to avoid side reactions. rsc.org

Alternative methods for generating NHCs have also been developed to circumvent the use of strong bases, which might not be compatible with sensitive functional groups. One such method is the reductive desulfurization of imidazol-2-thiones. rsc.org Another approach involves the thermal decomposition of imidazolidine adducts. rsc.org More recently, the abstraction of a chloronium ion from 2-chloroimidazolium salts using electron-rich phosphines has been reported as a mild and selective method for generating free NHCs. nih.gov This method is particularly useful when the harsh conditions of deprotonation are not tolerated. nih.gov

Steric and Electronic Influence of Diisopropyl Substituents on NHC Properties

The substituents on the nitrogen atoms of an NHC have a profound impact on its steric and electronic properties, which in turn dictate the stability and reactivity of its metal complexes. The this compound core gives rise to an NHC with both an N-isopropyl group and an exocyclic diisopropylamino group.

Steric Properties: The steric bulk of a ligand is a critical factor in stabilizing metal complexes by preventing decomposition pathways such as dimerization. It also plays a key role in controlling the coordination number of the metal center and influencing the selectivity of catalytic reactions. The isopropyl groups on both the ring nitrogen and the exocyclic amino group impose significant steric hindrance around the metal center. This steric shielding is crucial for creating a defined coordination pocket that can influence substrate approach and, consequently, the outcome of a catalytic transformation. While the steric profile is complex, the bulky diisopropyl substituents are expected to create a highly hindered ligand environment, comparable to other sterically demanding NHCs used in catalysis.

Formation and Characterization of Transition Metal Complexes

The unique steric and electronic profile of NHCs derived from this compound makes them attractive ligands for a wide range of transition metals. Their strong σ-donating character ensures the formation of stable metal-ligand bonds, while their steric bulk provides kinetic stabilization to the resulting complexes.

Ligand Design and Coordination Modes

NHCs derived from this amino-imidazole core are designed to act as two-electron donor ligands, coordinating to a metal center through the C2 carbene carbon. The primary coordination mode is as a terminal ligand, forming a strong M-C σ-bond. The bulky diisopropyl groups are not just passive spectators; they are integral to the ligand design, creating a well-defined, sterically protected environment around the metal. This can be advantageous in catalysis by promoting reductive elimination or preventing catalyst deactivation.

The synthesis of transition metal complexes with these ligands can be achieved through several standard routes:

Reaction of the free carbene: The pre-formed, isolated NHC is reacted directly with a suitable metal precursor, such as a metal halide or an organometallic complex with a labile ligand (e.g., cyclooctadiene (cod) or acetonitrile).

In situ generation: The imidazolium salt is deprotonated in the presence of the metal precursor. This is a common method that avoids the need to isolate the often sensitive free carbene.

Transmetalation: An NHC-silver(I) complex, which is often easily prepared and handled, is used to transfer the NHC ligand to another metal center. This method is particularly useful for synthesizing complexes of metals that are sensitive to the conditions of in situ generation. researchgate.net

For example, rhodium(I) and iridium(I) complexes of the related acyclic bis(diisopropylamino)carbene have been successfully synthesized by reacting the free carbene with [Rh(cod)Cl]₂ and [Ir(cod)Cl]₂ respectively. researchgate.net

Spectroscopic and Structural Analysis of Metal-NHC Complexes

A comprehensive characterization of metal-NHC complexes is essential to understand their bonding, structure, and potential for application. A combination of spectroscopic and diffraction techniques is typically employed.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution.

¹H NMR: Provides information about the proton environment of the ligand. The disappearance of the acidic NCHN proton signal from the imidazolium salt precursor is a key indicator of carbene formation and coordination to the metal center. nih.gov

¹³C NMR: The resonance of the carbene carbon (M-CN₂) is a particularly diagnostic signal. It typically appears in the downfield region of the spectrum (e.g., ~180-220 ppm for many late transition metal complexes), and its chemical shift is sensitive to the nature of the metal and the other ligands in the coordination sphere. For a rhodium(I) complex of bis(diisopropylamino)carbene, the carbene carbon resonance was observed, confirming the metal-carbon bond. researchgate.net

Vibrational Spectroscopy (IR): For metal carbonyl complexes, Infrared (IR) spectroscopy is used to probe the electronic properties of the NHC ligand. The C-O stretching frequency (ν(CO)) is sensitive to the amount of electron density on the metal center. Stronger σ-donating ligands like amino-NHCs increase the electron density on the metal, which leads to more back-bonding into the π* orbitals of the CO ligands, resulting in a lower ν(CO) frequency. This allows for a direct comparison of the donor strength of different ligands. researchgate.net

Table 2: Key Characterization Data for a Representative Metal-NHC Complex

Technique Observable Parameter Typical Information Gained
¹³C NMR Chemical shift of M-CN₂ Confirmation of metal-carbene bond; electronic environment.
¹H NMR Disappearance of NCHN proton Confirmation of carbene formation.
IR (for carbonyls) ν(CO) stretching frequency Measure of ligand's net electron-donating ability.
X-ray Diffraction Bond lengths and angles Definitive molecular structure and steric properties.

Catalytic Applications in Organic Transformations

The application of metal complexes bearing IPr and related diisopropyl-substituted NHC ligands is extensive. These catalysts have demonstrated remarkable efficiency and selectivity in numerous challenging organic reactions, transforming the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Complexes of palladium with IPr ligands are exceptionally effective in carbon-carbon and carbon-nitrogen bond-forming reactions. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been significantly advanced by the use of Pd-IPr catalysts. These systems are particularly adept at coupling sterically hindered substrates, such as di-ortho-substituted aryl chlorides, often at room temperature and with low catalyst loadings. rsc.org The robustness of the IPr ligand stabilizes the active palladium(0) species and facilitates the key steps of the catalytic cycle. Commercially available precatalysts like [Pd(IPr)(cinnamyl)Cl] have shown remarkable efficiency, enabling reactions with as little as 50 ppm of catalyst. rsc.org

EntryAryl HalideBoronic Acid/EsterCatalystConditionsYield (%)
1Mesityl Chloride2,6-Dimethylphenylboronic Acid[Pd(IPr)(cin)Cl]K3PO4, Toluene/H2O, RT99
24-ChloroanisolePhenylboronic Acid[Pd(IPr)(allyl)Cl]K3PO4, Dioxane, 80 °C98
32-Chlorotoluene4-Methoxyphenylboronic Acid(η⁵-Cp)Pd(IPr)ClK2CO3, THF/H2O, 60 °C95
44-Bromo-1,3,5-trimethyl-1H-pyrazole2,6-Dimethylphenylboronic Acid[Pd(IPr)(cin)Cl]K3PO4, Toluene/H2O, RT92

Buchwald-Hartwig Amination: This reaction is a powerful method for synthesizing aryl amines. The development of Pd-IPr systems has expanded the scope of this transformation to include less reactive aryl chlorides and a broader range of amine coupling partners. wikipedia.org The steric bulk of the IPr ligand is crucial for promoting the C-N reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Well-defined precatalysts, such as those from the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform featuring IPr derivatives, have been developed to efficiently couple aryl tosylates and chlorides with various amines. nih.govacs.org

EntryAryl Halide/TosylateAmineCatalyst SystemBaseYield (%)
14-ChlorotolueneMorpholine[Pd(IPr)(allyl)Cl]NaOtBu98
23-ChloropyridineDibutylamine[Pd(IPr)(allyl)Cl]NaOtBu58
3Phenyl TosylateAnilinePd-PEPPSI-IPr((NMe₂)₂)K3PO492
44-ChloroacetophenoneAnilinePd-PEPPSI-IPr((NMe₂)₂)Cs2CO381

Palladium-catalyzed C-H activation offers a direct route to functionalize otherwise inert C-H bonds, improving atom economy by avoiding pre-functionalized substrates. nih.gov Ligands such as IPr play a critical role in stabilizing the palladium center and facilitating the C-H cleavage step. acs.org A notable strategy involves the direct allylic C–H activation to form π-allylpalladium intermediates ligated by IPr, which can then be used in subsequent alkylation reactions. acs.org This approach bypasses the need for traditional allylic halides or acetates. Furthermore, palladium catalysts, when paired with chiral anionic ligands, can achieve enantioselective C-H functionalization of a wide range of amines with aryl boronic acids, demonstrating the versatility of these catalytic systems. nih.gov

Derivatives of this compound are central to the development of second-generation ruthenium-based olefin metathesis catalysts. The substitution of a phosphine ligand in the first-generation Grubbs catalyst with an IPr ligand led to complexes with significantly enhanced thermal stability and catalytic activity. researchgate.net These second-generation catalysts, including the Grubbs and Hoveyda-Grubbs types, are now workhorses in organic synthesis. The IPr ligand's strong σ-donation stabilizes the ruthenium-alkylidene intermediates, making the catalysts more tolerant to functional groups and highly efficient in challenging Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions. researchgate.netmdpi.com

Reaction TypeSubstrate(s)CatalystApplicationRef
RCMDiethyl diallylmalonateGrubbs-IPrMacrocyclization researchgate.net
ROMP1,5-CyclooctadieneGrubbs-IPrPolymer Synthesis nih.gov
CMAllyl benzene & cis-1,4-Diacetoxy-2-buteneHoveyda-Grubbs-IPrSelective C=C bond formation nih.gov
Self-Metathesisα-OlefinsIndenylidene-Ru-IPrSynthesis of internal olefins mdpi.com

N-heterocyclic carbenes have emerged as versatile catalysts for hydrogen/deuterium (H/D) exchange reactions, which are vital for isotopic labeling in mechanistic studies and drug metabolism research. chemistryviews.org NHCs can organocatalytically promote the reversible H/D exchange at the formyl position of aldehydes using D₂O as the deuterium source. nih.gov In transition metal catalysis, iron and ruthenium complexes bearing NHC ligands have been developed for the regioselective deuteration of (hetero)aromatic C-H bonds using readily available deuterium sources like benzene-d₆. acs.org These methods operate under mild conditions and tolerate a variety of functional groups. acs.org

Catalyst SystemSubstrateDeuterium SourceKey Feature
IPr (Organocatalyst)Aromatic & Aliphatic AldehydesD₂ODirect C-1 deuteration of formyl group
Fe-NHC ComplexTolueneBenzene-d₆Selective deuteration of meta/para positions
Ru-NHC ComplexPyridineBenzene-d₆Highly active for H/D exchange in N-heterocycles
Ru-NHC ComplexIMes (NHC)Benzene-d₆Catalytic deuteration of NHC ligands themselves

N-heterocyclic carbenes are powerful organocatalysts capable of mediating "umpolung" or polarity inversion reactions. beilstein-journals.org The quintessential example is the benzoin condensation. In this process, the NHC adds to an aldehyde, forming a nucleophilic Breslow intermediate. mdpi.com This intermediate effectively inverts the normal electrophilic character of the aldehyde's carbonyl carbon, allowing it to act as an acyl anion equivalent and attack another aldehyde molecule. The steric and electronic properties of the NHC, such as IPr, are crucial in controlling the catalyst's activity and the reaction's outcome. mdpi.com This umpolung strategy has been extended to a variety of other transformations, providing access to complex molecular architectures. acs.org

Mechanistic Studies of Catalytic Cycles

Understanding the catalytic cycle is paramount for optimizing reaction conditions and designing improved catalysts. For cross-coupling reactions involving Pd-IPr systems, the generally accepted mechanism involves three primary stages:

Oxidative Addition: The active Pd(0)-IPr complex undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate, [Pd(IPr)(Ar)(X)].

Transmetalation / Amine Coordination: In the Suzuki-Miyaura reaction, a base activates the organoboron reagent, which then undergoes transmetalation with the Pd(II) complex. In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation to form a palladium amide complex.

Reductive Elimination: This final, often rate-determining, step involves the formation of the new C-C or C-N bond, releasing the product and regenerating the catalytically active Pd(0)-IPr species. The bulky IPr ligand is believed to facilitate this step by creating steric pressure at the metal center. rsc.org

In C-H activation, the cycle often begins with a ligand-directed coordination of the palladium catalyst to the substrate, followed by C-H cleavage to form a stable cyclometalated Pd(II) intermediate. nih.gov Subsequent steps involving an oxidant and a coupling partner lead to the functionalized product and regeneration of the active catalyst. The IPr ligand's stability and strong bond to the metal prevent catalyst decomposition under the often oxidative conditions required for these transformations. acs.org

In-depth Search Reveals Limited Data on this compound in Catalysis

A comprehensive literature review and targeted search for research data on the coordination chemistry and catalytic applications of this compound, with a specific focus on catalyst stability and performance optimization, has yielded limited specific findings for this particular compound.

N-heterocyclic carbenes are a significant class of compounds in organometallic chemistry and homogeneous catalysis, often employed as ligands for transition metals. The stability and catalytic performance of the resulting metal complexes are influenced by the electronic and steric properties of the NHC ligand. Substituents on the nitrogen atoms of the imidazole ring play a crucial role in tuning these properties. For instance, bulky substituents like isopropyl groups can enhance the stability of the catalyst and influence its activity and selectivity.

Despite the general interest in NHC ligands with bulky substituents, specific studies detailing the synthesis of catalysts from this compound and the subsequent evaluation of their stability under various reaction conditions, turnover numbers, and strategies for performance enhancement could not be located. Consequently, the creation of detailed research findings and data tables as requested is not possible based on the currently available scientific literature.

Further research into the coordination chemistry of this compound and the catalytic behavior of its derivatives would be necessary to provide specific data on catalyst stability and performance optimization.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of imidazole-based compounds. For derivatives of N,1-diisopropyl-1H-imidazol-2-amine, such as the 1,3-diisopropyl-1H-imidazol-2-ylidene (IPr) carbene, DFT calculations provide a detailed picture of the molecular orbitals and charge distribution that govern their behavior as ligands and catalysts.

A key aspect explored through these calculations is the nature of the bond between the carbene carbon and a metal center. For instance, in a study of a cobalt complex with a 1,3-bis(isopropyl)imidazol-2-ylidene ligand, DFT calculations were employed to determine the rotational barrier around the Co-C(carbene) bond. nih.govnih.govnih.gov This barrier provides a quantitative measure of the electronic interaction and steric clash between the ligand and the metal fragment. The calculated barrier of 13.3 kcal/mol was found to be in close agreement with the experimentally determined value of 13.6 kcal/mol, validating the accuracy of the computational model. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand intramolecular and intermolecular interactions. researchgate.net For imidazole (B134444) derivatives, NBO analysis can quantify the delocalization of electron density and the nature of donor-acceptor interactions, such as the potent σ-donation from the carbene lone pair to a metal center. researchgate.netrsc.org These calculations reveal that the electronic properties of such NHC ligands can be finely tuned by modifying the substituents on the nitrogen atoms, like the isopropyl groups in this case. nih.gov

Computational methods are also used to predict fundamental chemical properties. The proton affinity of related iminoimidazolines has been calculated using DFT to analyze their electronic structure and basicity in comparison to other guanidine-type ligands. rsc.org Such studies are crucial for predicting the reactivity of the amine and its derivatives in acid-base chemistry, including the critical deprotonation step of the precursor imidazolium (B1220033) salt to generate the active NHC.

Table 1: Representative Quantum Chemical Calculation Parameters for Imidazole Derivatives

ParameterMethod/Basis SetCalculated PropertySystem StudiedReference
Rotational BarrierDFT13.3 kcal/mol(η⁵-C₅H₅)Co(ImⁱPr₂)(CO) nih.govnih.gov
Proton AffinitiesDFTElectronic structure and basicity2-imino-1,3-dimethylimidazoline rsc.org
Electronic StructureDFT / NBO AnalysisCharge transfer and conjugative interactionsSubstituted imidazole complexes researchgate.net
Frontier OrbitalsDFT (B3LYP)HOMO-LUMO energy gapsSubstituted phenanthro[9,10-d]imidazole pensoft.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (non-clinical)

Molecular modeling and docking simulations are essential computational techniques for predicting and analyzing the interaction between a ligand and a target, typically a protein or enzyme. ijirt.orgfrontiersin.orgresearchgate.net While specific non-clinical docking studies for this compound were not found in the surveyed literature, the imidazole scaffold is a common feature in many biologically active molecules, and the methodology is widely applied to its derivatives. frontiersin.orgjetir.orgmdpi.comnih.govmdpi.comresearchgate.net These studies aim to predict the preferred binding orientation of the ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score. ijirt.org

The general procedure involves preparing the 3D structures of both the ligand and the receptor. Computational tools are then used to explore possible binding poses of the ligand in the receptor's binding pocket. mdpi.com For imidazole derivatives, these simulations can reveal key interactions, such as hydrogen bonds involving the imidazole nitrogen atoms or hydrophobic interactions from alkyl substituents like the isopropyl groups. researchgate.net For example, docking studies on various imidazole derivatives have been used to understand their potential as inhibitors of enzymes like GlcN-6-P synthase or lanosterol (B1674476) 14α-demethylase. researchgate.netmdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. pensoft.netnih.govyoutube.com MD simulations model the physical movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. pensoft.netnih.govacs.org This combination of docking and MD simulations is a powerful, albeit predictive, approach to understanding the potential interactions of compounds containing the diisopropyl-imidazole core in biological systems, guiding further experimental work. nih.gov

Table 2: Conceptual Data from a Molecular Docking Study of an Imidazole Derivative

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Imidazole Derivative AEnzyme X-8.5Ser123, His245Hydrogen Bond
Imidazole Derivative AEnzyme X-Leu98, Val150Hydrophobic Interaction
Imidazole Derivative BReceptor Y-7.9Asp32, Arg104Hydrogen Bond, Salt Bridge
Imidazole Derivative BReceptor Y-Phe45, Trp88π-π Stacking

This table is illustrative of the types of data generated and does not represent actual results for this compound.

Mechanistic Insights from Computational Analysis of Reaction Pathways

Computational analysis is a cornerstone for elucidating the detailed mechanisms of chemical reactions, particularly in catalysis. For catalysts derived from this compound, DFT calculations are used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, and intermediates. nih.govrsc.org This provides a step-by-step understanding of how the catalyst facilitates a chemical transformation.

A crucial reaction for NHC catalysis is the initial deprotonation of the imidazolium salt precursor to generate the free carbene. nih.gov Computational studies can model this proton transfer step, determining its feasibility and energy barrier. nih.gov Following catalyst activation, the mechanism of the catalytic cycle is explored. For instance, in NHC-catalyzed annulation reactions, DFT calculations have detailed the elementary steps, including the formation of the Breslow intermediate, subsequent cycloaddition, and final catalyst regeneration. nih.govrsc.orgacs.org

These studies reveal the Gibbs free energy profile of the reaction, which allows for the identification of the rate-determining step—the step with the highest energy barrier. nih.gov For example, in an NHC-catalyzed [4+2] cycloaddition, the formation of an enolate intermediate was identified as the rate-determining step with a calculated energy barrier of about 19.5 kcal/mol. nih.gov Furthermore, computational analysis can explain the origins of stereoselectivity by comparing the energy barriers of competing pathways that lead to different stereoisomers. nih.govrsc.orgacs.org Distortion-interaction analysis is often used to dissect the energy differences between transition states, attributing them to factors like steric hindrance or stabilizing non-covalent interactions. nih.gov

Table 3: Example of Calculated Energy Barriers for an NHC-Catalyzed Reaction Pathway

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reference
Step 1Nucleophilic attack of NHC on enal13.9 nih.gov
Step 2Formation of Breslow intermediate~30 (OAc-assisted) acs.org
Step 3Formation of acyl azolium intermediate5.4 acs.org
Step 4[4+2] Cycloaddition (Stereo-determining)Varies by stereoisomer nih.gov
Step 5Catalyst regeneration5.1 nih.gov

Data is representative of typical NHC-catalyzed reactions and not specific to catalysts derived from this compound.

Prediction of Stereoelectronic Parameters for NHC Derivatives

The catalytic activity of metal complexes bearing NHC ligands is profoundly influenced by the ligand's steric and electronic properties. Computational chemistry offers reliable methods to predict these properties, which are often quantified by stereoelectronic parameters. The two most prominent parameters for NHCs are the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur). nih.govrsc.org

The Tolman Electronic Parameter (TEP) quantifies the net electron-donating ability of a ligand. wikipedia.org It is computationally determined by calculating the frequency of the A1 symmetric C-O vibrational mode (ν(CO)) of a model [LNi(CO)₃] complex. wikipedia.orgchemrxiv.orgrsc.org A lower ν(CO) value indicates a more strongly electron-donating ligand. DFT calculations can accurately predict TEP values, providing a way to rank the electronic properties of various NHCs without synthesizing the nickel-carbonyl complexes. chemrxiv.orgrsc.org These calculations show that NHCs are generally very strong σ-donors, often more so than even the most electron-rich phosphines. rsc.org

The Percent Buried Volume (%Vbur) is a measure of the steric bulk of a ligand. nih.govrsc.orgionicviper.org It is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the van der Waals volumes of the ligand atoms. ionicviper.orgyoutube.com The SambVca software is a common tool used for this calculation, often from the coordinates of a crystal structure or a DFT-optimized geometry. researchgate.net For NHCs derived from this compound, the bulky isopropyl groups contribute significantly to the %Vbur. For example, the related IPr ligand, which has even bulkier 2,6-diisopropylphenyl groups, has a calculated %Vbur that quantifies its significant steric presence, which is crucial for stabilizing metal centers and influencing the selectivity of catalytic reactions. researchgate.net

Table 4: Calculated Stereoelectronic Parameters for Representative NHC Ligands

Ligand (NHC)SubstituentsCalculated TEP (ν(CO) in cm⁻¹)Calculated %VburReference
IMesMesityl2050.2 (DFT)37.3Calculated data from various sources
SIMesMesityl (saturated backbone)2048.9 (DFT)36.5Calculated data from various sources
IPr2,6-Diisopropylphenyl2050.5 (DFT)44.0 researchgate.net
IiPrIsopropylNot widely reported27.7 (for a related structure)(Value for a triazole-derived NHC with isopropyl) ijirt.org

TEP and %Vbur values can vary based on the specific computational method and parameters used.

Structure Activity Relationship Sar Investigations and Ligand Design

Systematic Modification of the N,1-Diisopropyl-1H-Imidazol-2-amine Scaffold

The this compound scaffold serves as a foundational structure for systematic chemical modifications to explore and optimize biological activity. The 2-aminoimidazole (2-AI) core is a recognized pharmacophore found in various natural products and synthetic molecules with diverse biological activities. researchgate.net Synthetic strategies for modifying this scaffold generally involve alterations at three main positions: the N1-position of the imidazole (B134444) ring, the exocyclic nitrogen atom of the 2-amino group, and the C4 and C5 positions of the imidazole ring.

A common approach to modifying the N1 position involves the reaction of a pre-formed 2-aminoimidazole with an appropriate alkylating or arylating agent. For instance, the N1-isopropyl group could be replaced with other alkyl, cycloalkyl, or aryl moieties to probe the steric and electronic requirements of the binding pocket. The synthesis of such N1-substituted analogs can be achieved through methods like the reaction of 2-aminoimidazoles with alkyl halides in the presence of a base. researchgate.net

Modification of the exocyclic 2-amino group is another critical avenue. The isopropyl group on this nitrogen can be varied to explore the impact on hydrogen bonding capacity and steric bulk. This can be accomplished by synthesizing the 2-aminoimidazole core and then introducing different substituents via reductive amination or N-alkylation protocols.

A representative table of potential modifications to the this compound scaffold is provided below, illustrating the systematic approach to SAR exploration.

Modification Site Original Group Potential Modifications Rationale for Modification
N1-PositionIsopropylMethyl, Cyclohexyl, Phenyl, BenzylTo explore the impact of steric bulk and electronic effects at the N1 position.
2-Amino GroupIsopropylHydrogen, Methyl, Ethyl, Cyclopropyl (B3062369)To modulate hydrogen bonding potential and steric interactions at the exocyclic amine.
C4/C5-PositionHydrogenHalogens (Cl, Br), Phenyl, Small Alkyl groupsTo alter the electronic distribution and steric profile of the imidazole ring.

This table represents a conceptual framework for the systematic modification of the this compound scaffold based on common medicinal chemistry strategies for 2-aminoimidazole derivatives.

Impact of Isopropyl Groups on Steric and Electronic Properties in Ligand Design

The two isopropyl groups in this compound play a crucial role in defining its steric and electronic character, which in turn dictates its potential as a ligand. The isopropyl group at the N1 position significantly contributes to the steric bulk around the imidazole ring. This can influence the orientation of the molecule within a binding site and may prevent or promote specific interactions with amino acid residues.

From an electronic standpoint, the N1-isopropyl group is an electron-donating group, which increases the electron density of the imidazole ring. This can enhance the basicity of the exocyclic 2-amino group and influence the hydrogen bonding capabilities of the ring nitrogens. The steric hindrance provided by the N1-isopropyl group can also shield the N1-nitrogen from participating in hydrogen bonds, directing interactions towards the N3-nitrogen and the exocyclic amino group.

The isopropyl group on the exocyclic 2-amino group also has a significant steric and electronic impact. Sterically, it can influence the rotational freedom around the C2-N bond and dictate the preferred conformation of the ligand. Electronically, it is also an electron-donating group, which can modulate the pKa of the 2-amino group. The presence of this secondary amine, as opposed to a primary amine, alters the hydrogen bond donor capacity, which can be a critical determinant for binding affinity and selectivity. In some contexts, N-alkyl substituents can significantly impact receptor affinity and selectivity. nih.gov

The combination of two isopropyl groups results in a molecule with considerable lipophilicity, which can affect its solubility and ability to cross biological membranes. In ligand design, these isopropyl groups can be systematically replaced with other alkyl groups of varying sizes (e.g., methyl, ethyl, tert-butyl) to fine-tune the steric and electronic properties and optimize the ligand-target interactions.

Exploration of Imidazole Ring Substitutions and Modifications

For example, the introduction of a phenyl group at the C4 or C5 position can introduce potential for pi-stacking interactions with aromatic residues in a binding pocket. The synthesis of such derivatives often involves the use of appropriately substituted starting materials in the cyclization reaction to form the imidazole core. mdpi.com

Furthermore, the core imidazole ring can be replaced with isosteric ring systems to explore the importance of the heterocyclic core for biological activity. For example, a thiazole (B1198619) ring could be substituted for the imidazole, which can lead to changes in bond angles, electronic distribution, and metabolic stability. nih.gov The development of 2-aminothiazole (B372263) derivatives has been a fruitful area in drug discovery, highlighting the potential of such isosteric replacements. nih.gov

The following table outlines some potential modifications to the imidazole ring of this compound and their intended effects.

Modification Type Example Substituent/Modification Position Potential Impact on Properties
SubstitutionChloro (Cl)C4/C5Electron-withdrawing, alters ring electronics, potential for halogen bonding.
SubstitutionPhenylC4/C5Increases steric bulk, potential for pi-stacking interactions.
Isosteric Replacement2-AminothiazoleCore ScaffoldAlters geometry, electronic properties, and metabolic stability.
Ring FusionBenzimidazoleCore ScaffoldCreates a larger, more rigid aromatic system, potentially enhancing binding through increased surface area contact.

This table illustrates potential avenues for the exploration of imidazole ring substitutions and modifications based on established medicinal chemistry principles.

Development of Novel Analogs for Specific Molecular Recognition (non-clinical)

The development of novel analogs of this compound for specific molecular recognition in non-clinical settings is a key objective of SAR studies. By systematically modifying the parent scaffold, researchers can design ligands with tailored properties to interact with a specific biological target, such as a receptor or enzyme. The 2-aminoimidazole moiety is a known privileged structure that can be found in molecules targeting a wide range of proteins. researchgate.net

One approach to developing novel analogs is through fragment-based ligand discovery. The this compound can be considered a starting fragment, which can then be elaborated upon to increase affinity and selectivity for a target. For instance, if initial screening indicates weak binding to a target, modifications can be made to introduce additional interaction points. This could involve adding functional groups capable of forming hydrogen bonds, ionic interactions, or hydrophobic interactions.

Another strategy is structure-based design, where the three-dimensional structure of the target protein is used to guide the design of new analogs. If the binding site is known, analogs of this compound can be computationally docked into the site to predict favorable interactions. This allows for the rational design of modifications that are expected to improve binding affinity and selectivity. For example, if the binding pocket has a small hydrophobic pocket, replacing an isopropyl group with a cyclopropyl group might lead to a better fit.

The synthesis of combinatorial libraries of 2-aminoimidazole derivatives is another powerful method for discovering novel analogs with specific molecular recognition properties. nih.gov By systematically varying the substituents at the N1, C2-amino, C4, and C5 positions, a large number of compounds can be rapidly synthesized and screened for activity against a panel of targets.

Influence of Structural Variations on Binding Affinity and Selectivity in in vitro Systems (non-clinical)

The influence of structural variations on the binding affinity and selectivity of this compound analogs is typically evaluated in non-clinical in vitro systems. These assays provide quantitative data on how modifications to the chemical structure affect the interaction with a specific biological target.

Binding affinity is often determined using radioligand binding assays, where the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. The resulting data is used to calculate the inhibition constant (Ki), which is a measure of the compound's affinity for the target. Lower Ki values indicate higher binding affinity.

Selectivity is assessed by testing the compounds against a panel of related and unrelated targets. A compound is considered selective if it has a significantly higher affinity for the intended target compared to other targets. This is a crucial parameter in ligand design to minimize off-target effects.

The following hypothetical data table illustrates how structural variations in analogs of this compound might influence binding affinity (Ki) for a primary target and a related off-target.

Compound N1-Substituent 2-Amino-Substituent C4/C5-Substituent Primary Target Ki (nM) Off-Target Ki (nM) Selectivity (Off-Target Ki / Primary Target Ki)
1 (Parent) IsopropylIsopropylH5050010
Analog A MethylIsopropylH1008008
Analog B IsopropylMethylH25100040
Analog C IsopropylIsopropylCl1020020
Analog D PhenylIsopropylH2004002

Disclaimer: The data in this table is purely illustrative and intended to demonstrate the principles of how structural variations can impact binding affinity and selectivity. It is not based on actual experimental results for this compound.

The trends in this hypothetical data suggest that:

Reducing the steric bulk at the N1-position (Analog A) may decrease affinity for the primary target.

Modifying the substituent on the 2-amino group (Analog B) could enhance both affinity and selectivity.

Introducing an electron-withdrawing group on the imidazole ring (Analog C) might significantly improve affinity.

Adding a bulky aromatic group at the N1-position (Analog D) could be detrimental to both affinity and selectivity for this particular hypothetical target.

Such in vitro studies are fundamental to the iterative process of ligand design, providing the necessary feedback to guide further chemical modifications towards compounds with optimized properties for specific molecular recognition. nih.govnih.gov

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Imidazole (B134444) Derivatives

The development of novel synthetic routes to imidazole derivatives is driven by the need for efficiency, sustainability, and molecular diversity. numberanalytics.com Future efforts will likely focus on methodologies that offer improved yields, reduced environmental impact, and access to complex molecular architectures.

Key emerging areas include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly efficient for creating substituted imidazoles. researchgate.net Future research will likely explore new MCRs under metal-free conditions to enhance their green credentials. organic-chemistry.org

Catalytic and Green Chemistry Approaches: The use of novel catalysts, such as nanoparticles and nanocomposites, is enabling the synthesis of imidazoles under milder, often solvent-free, conditions. researchgate.netnih.gov Transition metal catalysts like copper and palladium continue to be refined for greater efficiency and selectivity. numberanalytics.com The development of reusable catalysts is a key aspect of sustainable synthesis. researchgate.netnih.gov

Photochemical and Electrochemical Methods: Light or electricity can be used to drive the synthesis of heterocyclic compounds, offering alternative energy sources for chemical transformations. researchgate.net Visible-light-mediated, metal-free synthesis is a particularly promising green approach. organic-chemistry.org

Synthetic StrategyKey FeaturesPotential Advantages
Multicomponent Reactions (MCRs) Three or more reactants in one pot. researchgate.netHigh atom economy, operational simplicity, rapid access to libraries.
Nanoparticle Catalysis Use of catalysts like Co3O4 nanoparticles. nih.govHigh yields, short reaction times, catalyst reusability, mild conditions. nih.gov
Visible-Light Photoredox Catalysis Metal-free, organic dye-catalyzed reactions. organic-chemistry.orgSustainable, avoids heavy metal contaminants, operates under mild conditions.
Ionic Liquid-Mediated Synthesis Use of ionic liquids as recyclable catalysts and solvents.Catalyst can be recovered and reused, often leading to simple work-up.

Novel Catalytic Applications in Sustainable Chemistry

Imidazole derivatives, including N,1-diisopropyl-1H-imidazol-2-amine, are not only synthetic targets but also serve as versatile components in catalytic systems. Their unique electronic properties make them suitable for a range of catalytic applications geared towards sustainability.

Future research in this area includes:

N-Heterocyclic Carbene (NHC) Precursors: Imidazoles are precursors to NHCs, which are highly effective organocatalysts for a variety of reactions. nih.govlifechemicals.com Research will continue to design new NHC ligands for enhanced stability and reactivity in processes like olefin metathesis. lifechemicals.com

CO2 and Heavy Metal Capture: Imidazole-functionalized materials are being investigated for their ability to capture CO2 and heavy metals from the environment, addressing critical environmental challenges. numberanalytics.com

Cooperative Catalysis: Innovative catalytic systems, such as the cooperative bimetallic radical catalysis that uses imidazole as an unconventional hydrogen-atom donor, are expanding the scope of asymmetric transformations. acs.org This approach bypasses the formation of unstable radical intermediates, leading to enhanced stereoselectivity. acs.org

Electrocatalysis: Imidazole groups can be incorporated into frameworks to create active coordination sites for transition metals, leading to highly effective electrocatalysts for reactions like the oxygen evolution reaction (OER), which is crucial for water splitting. nih.gov

Advanced Materials Science Applications Incorporating Imidazole Motifs

The imidazole moiety is a valuable building block for the creation of advanced materials with tailored properties. mdpi.com The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it highly versatile for materials design. elsevierpure.comuminho.pt

Promising avenues for future research are:

Imidazole-Based Polymers: These polymers can exhibit desirable properties such as high thermal stability and ionic conductivity, making them suitable for applications in electronics and as advanced membranes. numberanalytics.com

Functionalized Surfaces: Surfaces functionalized with imidazole derivatives can be designed for specific applications in catalysis and chemical sensing. numberanalytics.com

Ionic Liquids: Imidazolium (B1220033) salts, derived from imidazoles, are a well-established class of ionic liquids with applications as environmentally benign solvents and in electrochemical devices. nih.gov

Self-Assembling Systems: The hydrogen-bonding capabilities and potential for electrostatic interactions in imidazole and imidazolium compounds make them ideal candidates for designing self-assembling macromolecules and liquid crystals. elsevierpure.com

Material TypeKey Imidazole-Related FeaturePotential Application Areas
Polymers High thermal stability, ionic conductivity. numberanalytics.comMembranes, solid-state electrolytes, high-performance plastics.
Functionalized Surfaces Catalytic activity, molecular recognition. numberanalytics.comHeterogeneous catalysis, chemical sensors.
Ionic Liquids Low vapor pressure, tunable properties. nih.govGreen solvents, electrolytes for batteries and capacitors.
Liquid Crystals Anisotropic self-assembly. elsevierpure.comDisplay technologies, optical materials.

Theoretical Advancements in Computational Chemistry for Imidazole Systems

Computational chemistry provides powerful tools for understanding and predicting the properties of imidazole derivatives, guiding experimental work and accelerating discovery. plos.orgbohrium.com

Future computational research will likely focus on:

Density Functional Theory (DFT) Studies: DFT will continue to be a cornerstone for investigating the electronic structure, reactivity, and spectroscopic properties of new imidazole compounds. bohrium.comtandfonline.com This includes calculating optimized geometries, frontier molecular orbitals (HOMO-LUMO), and mapping molecular electrostatic potentials (MEP) to identify reactive sites. tandfonline.comresearchgate.net

Predictive Modeling: Computational methods are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize compounds for synthesis and testing. plos.org

Conformational and Interaction Analysis: Techniques like potential energy surface (PES) scanning and the Quantum Theory of Atoms in Molecules (QTAIM) will be used to understand the conformational preferences and the nature of non-covalent interactions, such as hydrogen bonding, in complex imidazole systems. nih.gov

Simulating Complex Environments: Molecular dynamics (MD) simulations will be employed to study the behavior of imidazole derivatives in realistic environments, such as in solution or interacting with biological macromolecules, providing insights into their dynamic behavior. tandfonline.comresearchgate.net

Design of Next-Generation Ligands and Organic Frameworks

The ability of the imidazole ring to coordinate with metal ions makes it a prime candidate for the design of sophisticated ligands and extended crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govfau.de

Future directions in this field include:

Functional Metal-Organic Frameworks (MOFs): The design of new imidazole-based organic linkers is central to creating MOFs with tailored properties for gas storage (hydrogen, methane), CO2 sequestration, separation, and heterogeneous catalysis. rsc.org

Zeolitic Imidazolate Frameworks (ZIFs): As a subset of MOFs, ZIFs are of particular interest. Mechanochemical methods like liquid-assisted grinding are emerging as rapid and efficient techniques for discovering new ZIF topologies. acs.org

Covalent Organic Frameworks (COFs): Incorporating imidazole groups into COFs through post-synthetic modification strategies can introduce active sites for catalysis. nih.gov These materials are promising as stable and highly active electrocatalysts. nih.gov

Supramolecular Coordination Complexes (SCCs): The principles of self-assembly that govern the formation of discrete, finite supramolecular complexes will be further explored with novel imidazole-containing ligands, leading to new functional cages and assemblies. nih.gov

The design of these materials is a process of molecular engineering, where the properties of the final material are encoded in the structure of the organic ligand. rsc.org

Patent Landscape and Intellectual Property

Analysis of Patented Synthetic Routes and Derivatives of Imidazol-2-amines

The patent literature for imidazol-2-amines showcases a variety of synthetic strategies, though explicit patents for the synthesis of N,1-diisopropyl-1H-imidazol-2-amine are not prominently found. General methodologies for the preparation of 2-aminoimidazoles often involve the cyclization of appropriate precursors. For instance, a patented process describes the preparation of ring-substituted 2-aminoimidazoles by reacting an α-amino carbonyl compound with cyanamide (B42294) in an aqueous solvent. google.com This method is presented as a general approach for obtaining 2-aminoimidazoles with various substituents. google.com

Another patented approach involves the synthesis of 1,3-disubstituted imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs). These methods, while not directly for 2-aminoimidazoles, are relevant as they demonstrate the synthesis of highly substituted imidazole (B134444) rings. google.com The synthesis of derivatives, such as those with antiviral properties, has also been a subject of patent filings, highlighting the therapeutic potential of the broader imidazole class. nih.gov

While specific patents for this compound are not readily identifiable, the existing patents for related structures provide a foundational understanding of the synthetic approaches that could be adapted for its production. The table below summarizes some of the patented synthetic methodologies for related imidazole compounds.

Patent/ReferenceSynthetic MethodPrecursorsRelevance to this compound
US3450709AReaction with cyanamideα-amino carbonyl compounds, cyanamideGeneral method for 2-aminoimidazole synthesis google.com
WO2007150011A2Multi-step organic synthesisHeteroaromatic N-substituted glycine (B1666218) derivativesIllustrates synthesis of complex imidazole-containing molecules google.com
EP0194984A1Imidazole group graftingOrganolithiated imidazole derivativesDemonstrates methods for introducing substituents to the imidazole ring google.com

Patenting Trends in Imidazole-Based Compounds for Chemical Applications

The patenting trends for imidazole-based compounds are robust, with a significant number of patents filed in recent years. A large portion of these patents are directed towards pharmaceutical and medicinal applications, including their use as antifungal agents, anticancer drugs, and antivirals. nih.govnih.gov The imidazole scaffold is recognized for its ability to interact with various biological targets, making it a privileged structure in drug discovery. nih.gov

In the realm of non-clinical chemical applications, patent activity is also notable. Imidazole derivatives are patented for their use as:

Corrosion inhibitors: Protecting metals from degradation. tsijournals.com

Catalysts and Ligands: In various organic reactions, including the synthesis of polymers and fine chemicals. google.com

Components in materials science: For the development of functional materials such as ionic liquids and fire retardants. tsijournals.com

The trend indicates a diversification of applications for imidazole compounds beyond the pharmaceutical industry, driven by their unique chemical properties. The development of new synthetic methods and the exploration of novel applications continue to fuel patent filings in this area.

Strategic Positioning of this compound in Industrial Research and Development (non-clinical)

The specific strategic positioning of this compound in non-clinical industrial R&D is not yet clearly defined in the public domain. Its availability from chemical suppliers suggests its use as a research chemical or a building block for the synthesis of more complex molecules. bldpharm.com

Based on the applications of structurally similar compounds, several potential areas of industrial R&D for this compound can be inferred:

Ligand in Catalysis: The diisopropyl groups on the imidazole ring provide steric bulk, which can be advantageous in catalysis for controlling selectivity. The 2-amino group offers a potential coordination site for metal centers. Related diisopropyl-substituted imidazolium salts are precursors to widely used N-heterocyclic carbene (NHC) ligands in organometallic catalysis. nih.gov

Monomer for Specialty Polymers: The amino and imidazole functionalities could allow it to be incorporated into polymer chains, potentially imparting unique thermal or chemical resistance properties.

Intermediate in Agrochemicals or Specialty Chemicals: The structural motifs present in this compound are found in some biologically active compounds, suggesting its potential as an intermediate in the synthesis of new agrochemicals or other specialty chemicals. researchgate.net

The future patent landscape for this compound will likely be shaped by the discovery of specific, high-value applications in these or other industrial fields. As research progresses, it is anticipated that patents will be filed to protect novel synthetic routes that are cost-effective and scalable, as well as for the use of this compound in specific catalytic systems, materials, or as a key intermediate in the production of valuable end-products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N,1-diisopropyl-1H-imidazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of imidazole derivatives with isopropyl halides under basic conditions. For example, analogous compounds like benzimidazole derivatives are synthesized via nucleophilic substitution or cyclization reactions using substituted amines and carbonyl precursors . Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) can improve yields by reducing side reactions. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : X-ray crystallography (using SHELX software ) provides definitive structural confirmation, while complementary techniques include:

  • ¹H/¹³C NMR : Assignments of isopropyl groups (δ ~1.2–1.5 ppm for CH₃; δ ~3.5–4.0 ppm for N–CH) and imidazole protons (δ ~6.8–7.5 ppm).
  • IR Spectroscopy : N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches validate the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid density functional theory (DFT) methods (e.g., B3LYP) with basis sets like 6-31G(d,p) are used to calculate:

  • HOMO-LUMO gaps : Predicts nucleophilic/electrophilic sites.
  • Thermochemical data : Atomization energies and ionization potentials (average deviation <3 kcal/mol) .
  • Solvent effects : PCM models simulate polar aprotic environments (e.g., acetonitrile) to refine reactivity predictions .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies in NMR shifts or IR bands may arise from tautomerism or solvent interactions. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., imidazole ring proton exchange).
  • Deuterated solvent trials : Reduces signal splitting artifacts.
  • Cross-validation with XRD : Resolves ambiguous proton assignments .

Q. What strategies optimize regioselectivity in N-alkylation reactions involving imidazole precursors?

  • Methodological Answer : Steric and electronic factors dominate. For example:

  • Base selection : Bulky bases (e.g., KOtBu) favor alkylation at less hindered nitrogen sites.
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states for selective N–C bond formation.
  • Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Methodological Answer : Analogous benzimidazole compounds show anticancer activity via intercalation or enzyme inhibition (e.g., topoisomerase II). Mechanistic studies involve:

  • Molecular docking : Simulates binding to protein targets (e.g., uPAR) using AutoDock Vina .
  • Kinetic assays : Measures IC₅₀ values for enzyme inhibition (e.g., fluorescence-based assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.